molecular formula C18H15NO4 B3725717 methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate

methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate

Cat. No.: B3725717
M. Wt: 309.3 g/mol
InChI Key: CSCZWSIRJGBJOQ-LCYFTJDESA-N
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Description

Methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a naphthalene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a naphthalene derivative with a pyrrole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized compound.

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Kojic Acid: A compound with a similar pyranone structure, known for its use in cosmetics and as a tyrosinase inhibitor.

    Maltol: Another pyranone derivative with applications in food and pharmaceuticals.

Uniqueness

Methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring and a naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-10-16(18(22)23-2)14(17(21)19-10)9-13-12-6-4-3-5-11(12)7-8-15(13)20/h3-9,19,21H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCZWSIRJGBJOQ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)O)C=C2C(=O)C=CC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(N1)O)/C=C/2\C(=O)C=CC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate
Reactant of Route 2
methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate
Reactant of Route 3
methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate
Reactant of Route 4
methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate
Reactant of Route 5
methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate
Reactant of Route 6
methyl 5-hydroxy-2-methyl-4-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrrole-3-carboxylate

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